molecular formula C12H16BrNO B2565570 2-(4-bromophenyl)-N-tert-butylacetamide CAS No. 349415-66-3

2-(4-bromophenyl)-N-tert-butylacetamide

Cat. No. B2565570
M. Wt: 270.17
InChI Key: PFXKHJVHHZDEMO-UHFFFAOYSA-N
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Description

“2-(4-bromophenyl)-N-tert-butylacetamide” is a compound that likely contains a bromophenyl group, an acetamide group, and a tert-butyl group . Bromophenyl is a derivative of phenylacetic acid containing a bromine atom . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid. The tert-butyl group is a branched alkyl substituent with the formula -C(CH3)3 .


Synthesis Analysis

While specific synthesis methods for “2-(4-bromophenyl)-N-tert-butylacetamide” are not available, bromophenyl compounds can generally be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It’s also possible that the compound could be synthesized via a one-pot reductive cyclization method .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-bromophenyl)-N-tert-butylacetamide” would depend on its specific structure. For example, bromophenyl compounds generally have a white solid appearance and a honey-like odor .

Safety And Hazards

The safety and hazards of “2-(4-bromophenyl)-N-tert-butylacetamide” would depend on its specific structure and use. For example, bromophenyl compounds can cause skin irritation and are toxic to aquatic life .

properties

IUPAC Name

2-(4-bromophenyl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXKHJVHHZDEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-tert-butylacetamide

Citations

For This Compound
1
Citations
TA Eberspacher - 1994 - search.proquest.com
A facile new method for the conversion of N-benzyloxycarbonyl-protected $\alpha $-amino acids to hydantoins by cyclization of the activated esters derived from Woodward's Reagent K …
Number of citations: 3 search.proquest.com

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